1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine -

1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine

Catalog Number: EVT-3936127
CAS Number:
Molecular Formula: C21H28N4OS
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: 4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide, also known as UK-427,857, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It demonstrates potent antiviral effects for HIV-1 by blocking chemokine binding and calcium responses associated with CCR5 activation. []

Relevance: Although structurally distinct from 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine, both compounds highlight the exploration of diverse chemical structures for targeting specific receptors involved in disease processes. UK-427,857 demonstrates the potential of noncompetitive allosteric antagonism in modulating receptor activity, offering a different approach compared to traditional competitive inhibitors. [] The research on UK-427,857 provides insight into the development of novel therapeutic agents targeting specific receptor subtypes. []

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: (Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime, also known as Sch-C or SCH 351125, functions as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively inhibits the binding of chemokines to CCR5, preventing downstream signaling events and exerting antiviral activity against HIV-1. []

Relevance: While sharing a different structural scaffold than 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine, both compounds demonstrate the importance of investigating diverse chemical structures for identifying effective receptor antagonists. Sch-C emphasizes the significance of noncompetitive allosteric antagonism as a strategy for modulating receptor function, potentially offering advantages over competitive inhibitors in certain therapeutic applications. [] The research on Sch-C contributes to the understanding of CCR5 receptor pharmacology and the development of novel HIV entry inhibitors. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine, also known as Sch-D or SCH 417,690, acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It potently blocks the binding of chemokines to CCR5, preventing receptor activation and downstream signaling events. [] Sch-D exhibits antiviral activity against HIV-1. []

Relevance: Despite structural differences compared to 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine, both compounds demonstrate the importance of exploring diverse chemical structures to identify effective receptor modulators. Sch-D highlights the role of noncompetitive allosteric antagonism in modulating receptor activity, offering a potential alternative approach to traditional competitive inhibitors. [] Research on Sch-D contributes to the understanding of CCR5 receptor pharmacology and the development of novel HIV entry inhibitors. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride, also known as TAK779, is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines to CCR5, preventing receptor activation and subsequent signaling events. [] TAK779 displays potent antiviral activity against HIV-1 by inhibiting viral entry through the CCR5 co-receptor. []

Relevance: Although sharing a different structural scaffold than 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine, both compounds highlight the significance of investigating diverse chemical structures for modulating specific receptors. TAK779 showcases the potential of noncompetitive allosteric antagonism as a strategy for effectively targeting receptors and modulating their activity. [] Research on TAK779 contributes to the understanding of CCR5 receptor pharmacology and the development of novel antiviral agents targeting HIV entry. []

N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine (ADS-531, 2c)

Compound Description: N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine, also known as ADS-531 or 2c, is a non-imidazole histamine H3 ligand with high in vitro potency toward H3 receptors. [] It exhibits a pA2 of 8.27 against guinea pig jejunal receptors. [] ADS-531 has been studied for its potential to modulate neurotransmitter release and synthesis, but does not show H1-antagonistic activity. []

Relevance: ADS-531 (2c) is directly mentioned as a lead compound in the development of 5-substituted-2-thiazol-4-n-propylpiperazines, a class of non-imidazole H3 ligands. [] It is closely related to 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine in that both compounds feature a piperazine ring linked to a thiazole moiety. This structural similarity likely contributes to their activity at H3 receptors.

1-[(6-Chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (4)

Compound Description: This compound is a dihydropiperazine neonicotinoid that has been shown to be a suitable bioisosteric replacement for the imidazolidine ring system contained in neonicotinoid compounds. [] This suggests that it may possess similar insecticidal activity.

Relevance: 1-[(6-Chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (4) is presented as a potent insecticide and bioisostere of imidacloprid. [] It is structurally related to 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine due to the shared presence of a piperazine ring, albeit with different substitutions and ring modifications. The research on compound (4) highlights the impact of structural variations within the piperazine ring on biological activity, potentially offering insights into optimizing the structure of 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine for improved efficacy or target specificity. []

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (25)

Compound Description: This compound is another dihydropiperazine neonicotinoid that has been identified as a good bioisosteric replacement for the imidazolidine ring in neonicotinoids. [] It displays promising insecticidal activity.

Relevance: Similar to 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine, compound (25) features a piperazine ring linked to a thiazole moiety. [] The key difference lies in the specific substitutions on the piperazine and thiazole rings, as well as the presence of a cyanoimino group in compound (25). This structural comparison highlights the versatility of the piperazine-thiazole scaffold in generating biologically active compounds. [] Further investigation of the structural-activity relationships within this chemical class could guide the development of new insecticides. []

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (5)

Compound Description: This compound is a lead compound used in the development of highly selective macrocyclic CDK9 inhibitors. [] It exhibits good inhibitory activity against both CDK2 and CDK9, although it adopts different conformations within the binding sites of these two kinases.

Relevance: Although not a direct structural analogue of 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine, compound (5) shares a critical structural feature: the presence of a thiazole ring. [] The research on compound (5) focuses on the development of macrocyclic inhibitors targeting CDK9 by exploiting conformational preferences in the binding site. [] This approach could potentially inspire similar strategies for optimizing the structure of 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine to achieve enhanced selectivity for a specific target. []

2-[4-Amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide (1)

Compound Description: This compound serves as a starting material for the synthesis of various 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives, which have shown antimicrobial activity. []

Relevance: Although structurally distinct from 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine, both compounds exemplify the versatility of heterocyclic scaffolds in medicinal chemistry. Compound (1) is a precursor to a series of antimicrobial agents, highlighting the potential of modifying heterocyclic structures to achieve desired biological activities. [] This concept can be applied to the exploration of structural modifications to 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine for enhancing its therapeutic potential.

N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

Compound Description: N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist currently under development for the treatment of insomnia. [] Metabolic studies in humans revealed its extensive metabolism primarily through oxidation of the benzofuran ring, leading to the formation of various metabolites, including the principal circulating component M98 (GSK2329163), which exhibits a longer half-life than the parent compound. []

Relevance: SB-649868 shares a notable structural similarity with 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine, specifically the presence of a piperidine ring directly linked to a thiazole ring via a carbonyl group. [] This structural motif appears to be crucial for interacting with orexin receptors, as demonstrated by SB-649868's antagonist activity. [] The research on SB-649868 provides valuable insights into the structure-activity relationships of compounds targeting orexin receptors, potentially informing the development and optimization of 1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine for enhanced activity or selectivity at these receptors. []

Properties

Product Name

1-(2-methylphenyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine

IUPAC Name

[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

Molecular Formula

C21H28N4OS

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C21H28N4OS/c1-16-6-3-4-8-19(16)24-12-10-23(11-13-24)18-7-5-9-25(14-18)21(26)20-17(2)22-15-27-20/h3-4,6,8,15,18H,5,7,9-14H2,1-2H3

InChI Key

DBUHIIBNHBJYHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=C(N=CS4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.